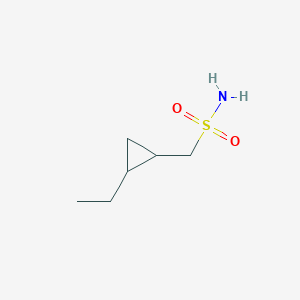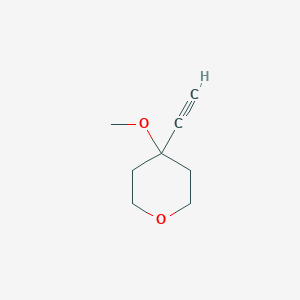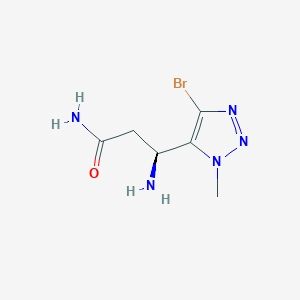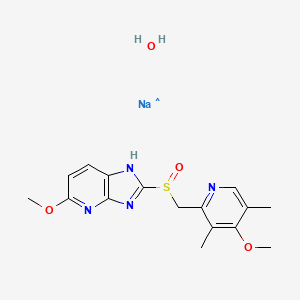
(S)-Tenatoprazolesodiumsaltmonohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Tenatoprazolesodiumsaltmonohydrate is a chemical compound known for its potential applications in various scientific fields. It is a derivative of tenatoprazole, a proton pump inhibitor used to reduce stomach acid production. The compound is characterized by its specific stereochemistry, denoted by the (S) configuration, which can influence its biological activity and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tenatoprazolesodiumsaltmonohydrate typically involves several steps, starting from the appropriate precursor molecules. The process often includes the following steps:
Formation of the Core Structure: The core structure of tenatoprazole is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Introduction of the (S) Configuration: The stereochemistry is introduced using chiral catalysts or starting materials that ensure the desired (S) configuration.
Conversion to Sodium Salt: The compound is then converted to its sodium salt form through neutralization with sodium hydroxide.
Hydration: Finally, the monohydrate form is obtained by crystallizing the compound in the presence of water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Tenatoprazolesodiumsaltmonohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce sulfides.
Wissenschaftliche Forschungsanwendungen
(S)-Tenatoprazolesodiumsaltmonohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of stereochemistry and reaction mechanisms.
Biology: The compound is investigated for its effects on cellular processes and enzyme activity.
Medicine: Research focuses on its potential as a proton pump inhibitor for treating acid-related disorders.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control.
Wirkmechanismus
The mechanism of action of (S)-Tenatoprazolesodiumsaltmonohydrate involves the inhibition of the H+/K+ ATPase enzyme in the stomach lining. This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, the compound effectively reduces acid secretion. The (S) configuration plays a crucial role in its binding affinity and specificity to the enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Omeprazole: Another proton pump inhibitor with a different stereochemistry.
Lansoprazole: Similar in function but with variations in its chemical structure.
Rabeprazole: Known for its rapid onset of action compared to other proton pump inhibitors.
Uniqueness
(S)-Tenatoprazolesodiumsaltmonohydrate is unique due to its specific (S) configuration, which can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic or ® counterparts. This stereochemistry can influence its efficacy, side effects, and interactions with other molecules.
Eigenschaften
Molekularformel |
C16H20N4NaO4S |
|---|---|
Molekulargewicht |
387.4 g/mol |
InChI |
InChI=1S/C16H18N4O3S.Na.H2O/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16;;/h5-7H,8H2,1-4H3,(H,18,19,20);;1H2 |
InChI-Schlüssel |
UPURENDNHZGOFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC.O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


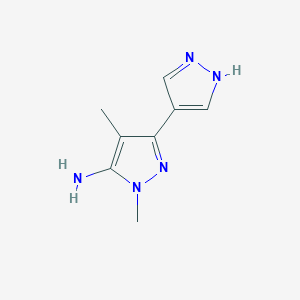
![7-Chloro-6-iodo-2-methylbenzo[d]thiazole](/img/structure/B13059432.png)
![{1-[8-Chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-ylidene}aminobenzoate](/img/structure/B13059435.png)
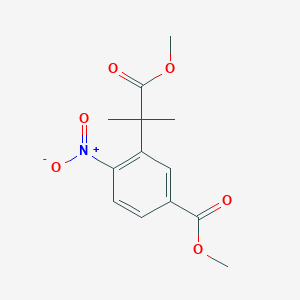

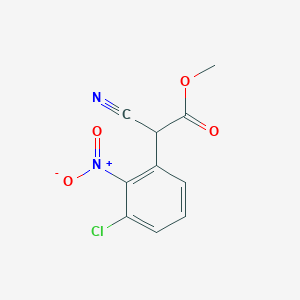
![2-[(1S,3R)-3-Fluorocyclohexyl]aceticacid](/img/structure/B13059465.png)


![Methyl 1-(2-methylpyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate](/img/structure/B13059480.png)
